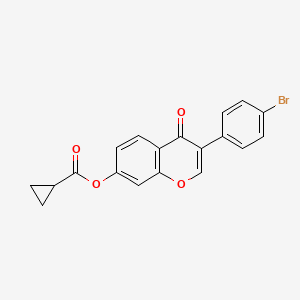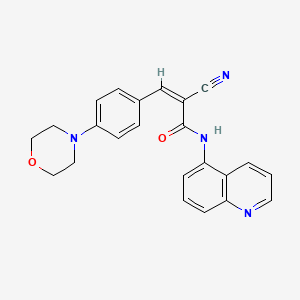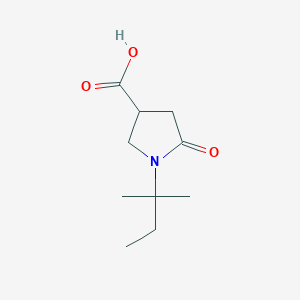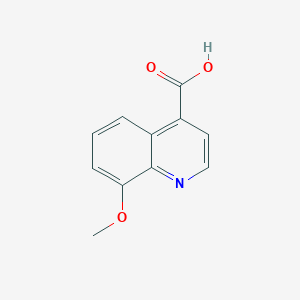
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a chromen-7-yl group, a cyclopropanecarboxylate group, and a 4-bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The chromen-7-yl group is a bicyclic structure containing a benzene ring fused to a heterocyclic pyran ring. The 4-bromophenyl group is a benzene ring with a bromine atom at the 4-position. The cyclopropanecarboxylate group is a three-membered ring attached to a carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the bromine atom in the 4-bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions . The carboxylate group in the cyclopropanecarboxylate could participate in various reactions involving carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Materials
3-(4-Bromophenyl)-isoxazol-5(4H)-one: serves as a versatile building block for liquid crystal oligomers and polymers. Liquid crystals, often considered a fourth state of matter, exhibit anisotropic behavior and find applications in technologies such as liquid crystal displays (LCDs) . Researchers have synthesized comb-shaped methacrylate oligomers based on this compound, which display a smectic A mesophase (SmA) above a soft crystal phase (CrE). Additionally, main-chain liquid crystal polymers (MCLCPs) have been prepared using this key intermediate .
Antimicrobial and Anticancer Derivatives
Efforts to combat drug resistance by pathogens and cancer cells have led to the study of pharmacological activities of newly synthesized derivatives3-(4-Bromophenyl)-isoxazol-5(4H)-one derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have shown promise in antimicrobial and anticancer applications .
Electrochemical Transformations
In a recent study, researchers investigated the electrochemically induced multicomponent transformation of 3-(4-bromophenyl)-isoxazol-5(4H)-one along with other reactants. The resulting product exhibited interesting structural features, including a pyran ring system, and could have potential applications in materials science or organic synthesis .
Functional Materials
Given its heterocyclic nature, 3-(4-bromophenyl)-isoxazol-5(4H)-one offers opportunities for designing functional materials. Researchers explore its use in organic semiconductors, thin film deposition, and other applications where processability, chemical resistance, and functionality are crucial .
Synthetic Chemistry
Beyond specific applications, the synthesis of diverse functional compounds using isoxazolines and isoxazoles remains an exciting avenue. Researchers can tailor molecular structures for various practical applications, including pharmaceuticals and materials science .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with various biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For instance, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways, affecting the production of reactive oxygen species (ROS) and lipid peroxidation .
Result of Action
Similar compounds have been associated with various biological and pharmacological activities, including antioxidant, antitumor, and anti-neurotoxic potential .
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXBCNLXWBJJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)
![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)
